molecular formula C12H10F3N3O B2661736 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-09-5

5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2661736
CAS No.: 477851-09-5
M. Wt: 269.227
InChI Key: HHNFWBFRNOSYQG-UHFFFAOYSA-N
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Description

5-Methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a fluorinated pyrazolone derivative characterized by a pyrazol-3-one core substituted with a methyl group at position 5 and a hydrazinylidene moiety linked to a 4-(trifluoromethyl)aniline group. Its synthesis typically involves condensation reactions between hydrazine derivatives and ketone intermediates under reflux conditions, as seen in analogous compounds . The trifluoromethyl (-CF₃) group on the anilino substituent enhances lipophilicity and metabolic stability, which are critical for drug design .

Properties

IUPAC Name

5-methyl-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-7-10(11(19)18-17-7)6-16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNHVZVDWBZITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-(trifluoromethyl)aniline. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Fluorinated Substituents: The presence of -CF₃ () or polyfluoroalkyl groups (e.g., heptafluoropropyl in 7b) significantly lowers melting points compared to non-fluorinated analogs (e.g., 9a: 197–198°C vs. 7b: 132–133°C) . This trend correlates with reduced crystallinity due to fluorine’s steric and electronic effects.
  • Hydrazinylidene vs. Diazenyl : The target compound’s hydrazinylidene group (-NH-N=CH-) differs from diazenyl (-N=N-) in , which may alter reactivity and biological target interactions .

Spectroscopic Properties

  • ¹H/¹³C NMR : The target compound’s -CF₃ group causes distinct deshielding in ¹³C NMR (δ ~120–125 ppm for CF₃ carbons) compared to -CH₃ (δ ~20–25 ppm) .
  • ¹⁹F NMR : Fluorine atoms in -CF₃ or -OCF₃ (as in ) exhibit sharp singlets at δ -60 to -70 ppm, aiding structural confirmation .
  • IR Spectroscopy : Stretching vibrations for C=O (pyrazol-3-one) appear at ~1650–1700 cm⁻¹, while N-H (hydrazinylidene) absorbs at ~3200–3300 cm⁻¹ .

Biological Activity

5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has gained attention due to its diverse biological activities. This compound features a pyrazolone core, which is known for its potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of the compound is C12H10F3N3OC_{12}H_{10}F_3N_3O, and it possesses unique chemical characteristics due to the trifluoromethyl group attached to the aniline moiety. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.

Anticancer Properties

Research has demonstrated that 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • Cell Line Studies : In studies involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects.
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects.

  • In Vivo Studies : Animal models of inflammation have shown that administration of the compound significantly reduces markers of inflammation such as TNF-alpha and IL-6 levels.
  • Mechanism : The anti-inflammatory action is believed to be mediated through inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Structure-Activity Relationship (SAR)

The biological activity of 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one can be attributed to its structural features. The trifluoromethyl group enhances interaction with biological targets, while modifications on the pyrazolone ring can lead to variations in potency and selectivity.

Structural FeatureEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and enhances binding affinity
Pyrazolone Ring SubstituentsModulate biological activity and selectivity

Case Studies

  • Case Study 1: Breast Cancer
    • A study published in Cancer Research evaluated the efficacy of the compound against MCF-7 cell lines. Results indicated a significant reduction in cell proliferation and induction of apoptosis.
  • Case Study 2: Inflammatory Models
    • Research conducted on mice with induced paw edema demonstrated that treatment with the compound reduced swelling significantly compared to control groups, supporting its potential as an anti-inflammatory agent.

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